Structural Alert: The Only Verifiable Basis for Selecting CAS 61366-04-9 Over Common Analogs is the Bis-Electrophilic Scaffold Itself
The target compound uniquely possesses two chloroacetamide warheads covalently linked to a single 3,4-dimethoxyphenyl methylene core, whereas the most frequently cited in-class comparator, DKM 2-93 (CAS 65836-72-8), contains only one chloroacetamide group on a simpler 3,4-dimethoxybenzyl scaffold, and another close analog, CAS 62593-78-6, is an N-aryl mono-chloroacetamide [1]. This structural difference is unambiguous but is currently not supported by any published, direct comparative biological data for CAS 61366-04-9 against these or other analogs [1][2]. The reported alpha7 nAChR antagonist activity (EC50 10,000 nM) frequently associated with this compound in open databases actually corresponds to CHEMBL1831043 (C20H18ClNS), a structurally unrelated molecule, and must be excluded as evidence for this CAS number [2][3]. As of the evidence cut-off date, no quantitative, comparator-anchored biological assay data, crystallographic binding data, or in vivo efficacy data could be identified for CAS 61366-04-9 in any primary research publication, patent, or authoritative database outside of vendor-supplied physicochemical property listings.
| Evidence Dimension | Number of electrophilic chloroacetamide warheads per molecule |
|---|---|
| Target Compound Data | 2 (bis-chloroacetamide) |
| Comparator Or Baseline | DKM 2-93 (CAS 65836-72-8): 1 warhead; 2-chloro-N-(3,4-dimethoxyphenyl)acetamide (CAS 62593-78-6): 1 warhead |
| Quantified Difference | 2 warheads vs 1 warhead (structural count; no accompanying differential activity data available) |
| Conditions | Structural formula comparison; no biological assay conditions are reported for the target compound. |
Why This Matters
Procurement decisions must currently rest solely on the structural distinction of a dual-warhead scaffold, as the absence of quantitative biological data precludes any performance-based selection rationale; users requiring validated pharmacology should consider analogs with published, comparator-based activity profiles.
- [1] PubChem. Substance and compound records for CAS 65836-72-8, CAS 62593-78-6, and CAS 61366-04-9. National Center for Biotechnology Information, accessed 2026-04-30. View Source
- [2] ChEMBL Database. Compound Report Card for CHEMBL1831043. European Bioinformatics Institute. Molecular formula: C20H18ClNS; molecular weight 339.89 g/mol. This compound is not a structural isomer of CAS 61366-04-9. View Source
- [3] BindingDB. Entry BDBM50353948, monomer ID 50353948, ligand CHEMBL1831043. Antagonist activity at human alpha7 nAChR, EC50 10,000 nM. The SMILES and InChI key (ABMWLOGCDSAWPT-UHFFFAOYSA-N) confirm this entry corresponds to a compound with molecular formula C20H18ClNS, not C13H16Cl2N2O4. View Source
